1,2-二己酰基-sn-甘油-3-磷酸乙醇胺

描述

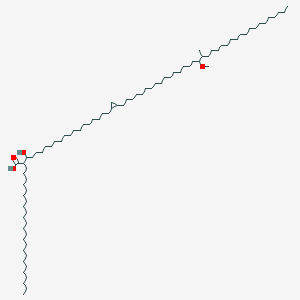

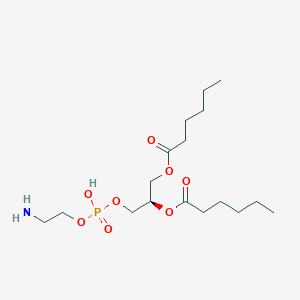

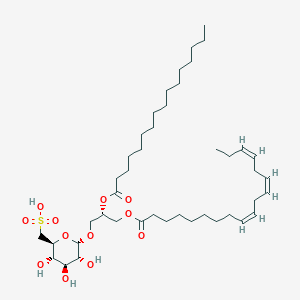

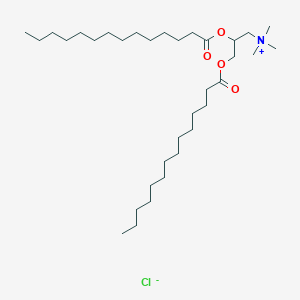

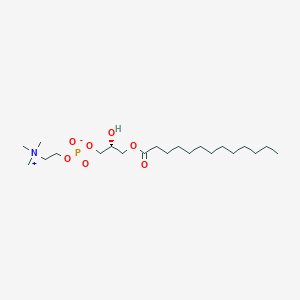

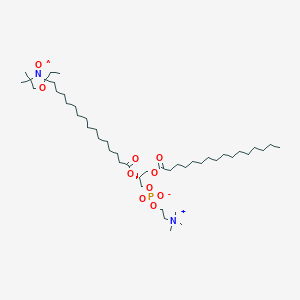

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are both specified as hexanoyl . It is functionally related to a hexanoic acid . It is a water-soluble short-chain glycero-phospholipid primarily found in the inner leaflet of the plasma membrane .

Synthesis Analysis

The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .Molecular Structure Analysis

The molecular formula of 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is C17H34NO8P . The IUPAC name is [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate . The molecular weight is 411.4 g/mol .科学研究应用

基因递送

1,2-二己酰基-sn-甘油-3-磷酸乙醇胺 (DHPE) 已因其在基因递送中的应用而受到探索。研究表明,包含 DHPE 在内的二元脂质混合物可以与质粒 DNA 形成复合物,促进细胞培养中的高效 DNA 转移。这些脂质体复合物已证明具有作为高效基因递送载体的潜力,特别是在血清存在的情况下 (Wölk 等人,2015)。

脂质体研究

DHPE 已用于基因递送脂质体的开发。作为一种中性磷脂,它在膜去稳定中起着至关重要的作用,这有利于阳离子脂质体的稳定性和降低细胞毒性 (刘,2015)。

药物递送系统

在药物递送方面,DHPE 已被用于药物载体的配制。例如,DSPE-PEG,DHPE 的衍生物,因其在治疗性药物递送和成像的纳米载体中的应用而引人注目。其生物相容性和可功能化的特性使其成为这些系统中的有价值的组成部分 (Che 等人,2015)。

生化分析

DHPE 在生化分析中也很重要,例如在研究来自链霉菌桑格里耶的甘油磷酸乙醇胺乙醇胺磷酸二酯酶时。该酶对 DHPE 表现出特异性,表明其与磷脂酰乙醇胺代谢有关 (Mineta 等人,2015)。

癌症诊断

在癌症诊断中,已开发出含有 DHPE 的脂质纳米气泡用于前列腺癌的超声成像,展示了 DHPE 在诊断应用中的潜力 (Fan 等人,2016)。

生物膜研究

DHPE 用于创建巨大囊泡以研究生物膜的物理化学性质。这项研究对于了解细胞膜动力学和开发人工细胞构建至关重要 (Xu 等人,2021)。

生物物理研究

在生物物理研究中,DHPE 对于研究脂质单层的相行为和转变非常重要。这对于了解细胞膜的特性至关重要,特别是在细菌和神经系统中 (Ghazvini 等人,2015)。

作用机制

Target of Action

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (PE(6:0/6:0)) is a type of phospholipid, a major component of cell membranes. It is known to interact with various targets within the cell, but its primary target is the central nervous system .

Mode of Action

They can form stable bilayers and vesicles, encapsulating and delivering drugs to specific targets within the body .

Biochemical Pathways

PE(6:0/6:0) is part of the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoethanolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages

生化分析

Biochemical Properties

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a substrate for phospholipase C isolated from Bacillus cereus as well as phospholipase A2 isolated from Agkistrodon halys blomhoffi and Naja naja atra snake venom . It interacts with these enzymes, which hydrolyze the phospholipid, leading to various biochemical reactions .

Cellular Effects

It is known that it plays a role as a surfactant and is commonly used in the generation of micelles, liposomes, and other types of artificial membranes. These structures can interact with cells and potentially influence cell function.

Molecular Mechanism

It is known to interact with enzymes such as phospholipase C and phospholipase A2 . These enzymes can hydrolyze the phospholipid, leading to changes in cell signaling and potentially influencing gene expression .

Temporal Effects in Laboratory Settings

It is known that it is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, which can have long-term effects on cellular function.

Metabolic Pathways

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is involved in the phospholipase C and phospholipase A2 pathways . These enzymes can hydrolyze the phospholipid, leading to changes in metabolic flux or metabolite levels .

属性

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYUHWUVHDSSU-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)

![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)

![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)

![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)